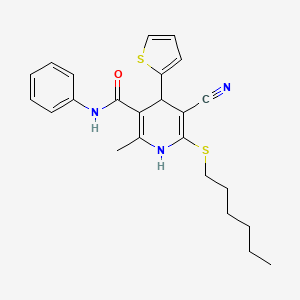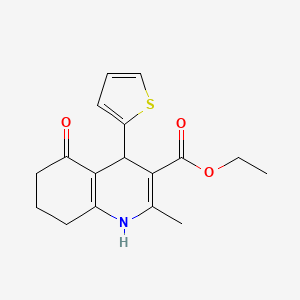![molecular formula C20H23NO5 B5141424 3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5141424.png)
3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one
Vue d'ensemble
Description
3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one, also known as ETP-101, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of 3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one involves the inhibition of various signaling pathways that are involved in cancer cell proliferation, migration, and invasion. It inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It also inhibits the activity of STAT3, a transcription factor that is involved in cancer cell survival and proliferation. 3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one also activates the p53 pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to have several biochemical and physiological effects. It inhibits the activity of various enzymes such as COX-2, which is involved in the production of prostaglandins that promote inflammation. It also inhibits the activity of MMPs, which are involved in the degradation of extracellular matrix and promote cancer cell invasion. 3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is its broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. It is also relatively easy to synthesize and purify, making it suitable for laboratory experiments. However, one of the limitations of 3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is its low solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has limited bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for research on 3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one. One area of interest is the development of more potent analogs of 3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one that have improved solubility and bioavailability. Another area of interest is the investigation of the synergistic effects of 3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one with other anti-cancer agents, such as chemotherapy drugs or immunotherapy. Additionally, the potential use of 3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one as a topical treatment for skin cancer or other skin disorders is an area of interest. Finally, the investigation of the mechanism of action of 3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one in more detail may provide insights into the development of new therapeutic agents for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one involves the condensation reaction between 4-ethoxyaniline and 3,4,5-trimethoxyacetophenone in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using column chromatography. The yield of 3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is typically around 60-70%, and the purity can be determined using techniques such as HPLC or NMR spectroscopy.
Applications De Recherche Scientifique
3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer. 3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
In addition to its anti-cancer activity, 3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one has also been shown to have anti-inflammatory and anti-microbial properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by macrophages and monocytes. It also has activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.
Propriétés
IUPAC Name |
(E)-3-(4-ethoxyanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-5-26-16-8-6-15(7-9-16)21-11-10-17(22)14-12-18(23-2)20(25-4)19(13-14)24-3/h6-13,21H,5H2,1-4H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKYWNZVVQFHCC-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Ethoxyanilino)-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5141355.png)
![N-[2-(benzylthio)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B5141359.png)


![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B5141383.png)
![2-allyl-2-hydroxy-5,5-dimethyl-1-(4-morpholinylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B5141385.png)
![(1,3-benzodioxol-5-ylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B5141388.png)

![2,6-dimethyl-4-[(2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5141403.png)


![3,4-bis[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5141417.png)

![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5141441.png)